8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
CAS No.: 587885-87-8
VCID: VC13247510
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol
* For research use only. Not for human or veterinary use.

Description |
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a complex organic compound belonging to the quinoline family. It is characterized by its molecular formula, C₁₀H₅BrF₃NO, and molecular weight of 292.05 g/mol . This compound is often used in research and industrial applications due to its unique structural features, which include a bromine atom, a hydroxy group, and a trifluoromethyl group attached to the quinoline ring. Synthesis and PreparationThe synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. These processes often start with precursors like 2-aminobenzonitriles or 2-aminobenzoic acids, which are modified through bromination and trifluoromethylation reactions to yield the desired compound. The synthesis steps are crucial for achieving high purity and yield. Synthesis Steps:
Applications and Research8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is primarily used in research settings, particularly in the development of protein degrader building blocks . Its unique structure makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities. Potential Applications:
Safety and HandlingThis compound is classified as a hazardous substance and requires careful handling. It should be stored in an inert atmosphere at room temperature to prevent degradation . Safety Data:
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 587885-87-8 | ||||||
Product Name | 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | ||||||
Molecular Formula | C10H5BrF3NO | ||||||
Molecular Weight | 292.05 g/mol | ||||||
IUPAC Name | 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | ||||||
Standard InChI | InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | ||||||
Standard InChIKey | WVDMDQACCBVSTK-UHFFFAOYSA-N | ||||||
SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F | ||||||
Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F | ||||||
PubChem Compound | 2821877 | ||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume